(S)-3-(3-Bromo-phenoxy)-pyrrolidine hydrochloride

Catalog No.
S6627685
CAS No.
1260593-52-9
M.F
C10H13BrClNO
M. Wt
278.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-3-(3-Bromo-phenoxy)-pyrrolidine hydrochloride

CAS Number

1260593-52-9

Product Name

(S)-3-(3-Bromo-phenoxy)-pyrrolidine hydrochloride

IUPAC Name

(3S)-3-(3-bromophenoxy)pyrrolidine;hydrochloride

Molecular Formula

C10H13BrClNO

Molecular Weight

278.57 g/mol

InChI

InChI=1S/C10H12BrNO.ClH/c11-8-2-1-3-9(6-8)13-10-4-5-12-7-10;/h1-3,6,10,12H,4-5,7H2;1H/t10-;/m0./s1

InChI Key

CBHYADKFFREZNK-PPHPATTJSA-N

SMILES

C1CNCC1OC2=CC(=CC=C2)Br.Cl

Canonical SMILES

C1CNCC1OC2=CC(=CC=C2)Br.Cl

Isomeric SMILES

C1CNC[C@H]1OC2=CC(=CC=C2)Br.Cl

(S)-3-(3-Bromo-phenoxy)-pyrrolidine hydrochloride is a chemical compound characterized by its unique structure, which includes a pyrrolidine ring substituted with a bromophenoxy group. Its molecular formula is C10H13BrClNO, and it has a molecular weight of approximately 276.58 g/mol. This compound appears as a white solid and is soluble in various organic solvents, making it suitable for diverse applications in medicinal chemistry and pharmacology .

The chemical reactivity of (S)-3-(3-Bromo-phenoxy)-pyrrolidine hydrochloride can be attributed to its functional groups. Notably, the presence of the bromine atom allows for nucleophilic substitution reactions, while the pyrrolidine ring can participate in cyclization and other transformations. The hydrochloride form enhances solubility in aqueous environments, facilitating its use in biological assays and reactions .

Research indicates that (S)-3-(3-Bromo-phenoxy)-pyrrolidine hydrochloride exhibits significant biological activity. It has been investigated for its potential as an antipsychotic agent, showing promise in modulating neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Additionally, studies suggest its efficacy in treating various neurological disorders due to its ability to cross the blood-brain barrier .

The synthesis of (S)-3-(3-Bromo-phenoxy)-pyrrolidine hydrochloride typically involves several steps:

  • Formation of the Pyrrolidine Ring: Starting from commercially available precursors, a pyrrolidine ring is synthesized through cyclization reactions.
  • Bromination: The introduction of the bromophenoxy group can be achieved via electrophilic aromatic substitution, utilizing bromine sources under controlled conditions.
  • Hydrochloride Salt Formation: The final step involves reacting the base form of the compound with hydrochloric acid to yield the hydrochloride salt, enhancing stability and solubility .

(S)-3-(3-Bromo-phenoxy)-pyrrolidine hydrochloride finds applications primarily in medicinal chemistry and pharmacological research. Its potential therapeutic uses include:

  • Antipsychotic Drugs: Investigated for its effects on neurotransmitter pathways.
  • Neurological Research: Used in studies related to brain function and disorders.
  • Chemical Probes: Serves as a tool for understanding receptor interactions and drug mechanisms .

Interaction studies highlight the compound's ability to bind selectively to certain receptors in the central nervous system. These studies often involve:

  • Binding Affinity Tests: Assessing how well (S)-3-(3-Bromo-phenoxy)-pyrrolidine hydrochloride binds to serotonin or dopamine receptors.
  • Functional Assays: Evaluating the compound's effects on neuronal activity and behavior in model organisms.

Such studies are crucial for elucidating its pharmacological profile and therapeutic potential .

Several compounds share structural or functional similarities with (S)-3-(3-Bromo-phenoxy)-pyrrolidine hydrochloride. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
(S)-3-(4-Bromo-phenoxy)-pyrrolidine hydrochlorideSimilar pyrrolidine structureDifferent bromophenyl substitution position
(S)-N-Methyl-3-(bromophenoxy)pyrrolidineContains a methyl group on nitrogenAlters pharmacokinetics and receptor affinity
1-(3-Bromophenyl)ethanamineSimple amine structureLacks the pyrrolidine ring, differing biological activity

(S)-3-(3-Bromo-phenoxy)-pyrrolidine hydrochloride stands out due to its specific stereochemistry and dual functionality as both a neuroactive compound and a synthetic intermediate in pharmaceutical research .

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

276.98690 g/mol

Monoisotopic Mass

276.98690 g/mol

Heavy Atom Count

14

Dates

Modify: 2023-11-23

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